molecular formula C17H22N4 B5753248 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine

2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine

Cat. No. B5753248
M. Wt: 282.4 g/mol
InChI Key: LNGIDVVHMRGXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine, also known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed to act as a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is involved in a range of physiological processes including neurotransmitter release, synaptic plasticity, and inflammation. Activation of the α7 nAChR has been found to have neuroprotective effects and improve cognitive function.
Biochemical and Physiological Effects:
2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has been found to exhibit a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the release of pro-inflammatory cytokines. 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has also been found to reduce oxidative stress and protect against neuronal damage. In addition, 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has been found to enhance memory and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine in lab experiments is its ability to cross the blood-brain barrier. This allows for the compound to exert its effects on the central nervous system. However, one of the limitations of using 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine is its low solubility in water. This can make it difficult to administer the compound in certain experimental settings.

Future Directions

There are several future directions for research on 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine. One area of interest is its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the efficacy of 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine in these conditions. Another area of interest is the development of more effective synthesis methods for 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine. This could lead to increased yields and lower costs of production. Finally, research on the mechanism of action of 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine could lead to the development of more potent and selective compounds with therapeutic potential.

Synthesis Methods

The synthesis method of 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-4-(2,5-dimethylbenzyl)pyrimidine with piperazine in the presence of a base. The reaction is carried out in an organic solvent and the resulting product is purified by column chromatography. The yield of 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine obtained through this method is around 60%.

Scientific Research Applications

2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and analgesic properties. 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has also been studied for its potential use in treating cognitive disorders such as Alzheimer's disease and schizophrenia. In addition, 2-[4-(2,5-dimethylbenzyl)-1-piperazinyl]pyrimidine has been found to enhance memory and cognitive function in animal models.

properties

IUPAC Name

2-[4-[(2,5-dimethylphenyl)methyl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4/c1-14-4-5-15(2)16(12-14)13-20-8-10-21(11-9-20)17-18-6-3-7-19-17/h3-7,12H,8-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGIDVVHMRGXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCN(CC2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198013
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[4-(2,5-Dimethylbenzyl)-1-piperazinyl]pyrimidine

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